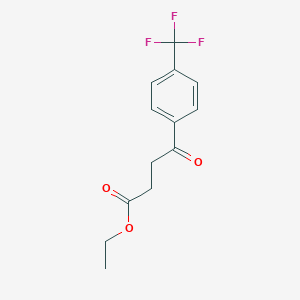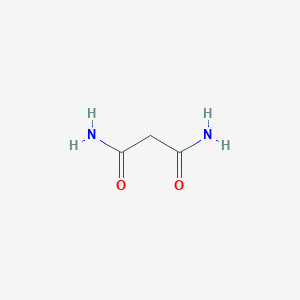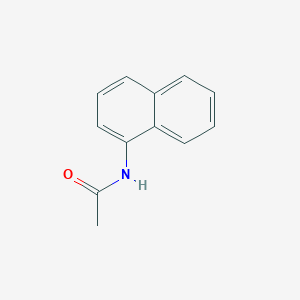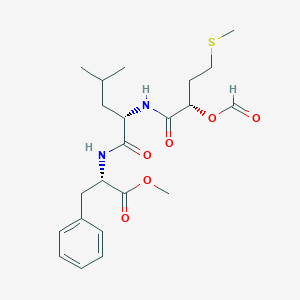![molecular formula C31H34N2O2S B142022 2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone CAS No. 146862-49-9](/img/structure/B142022.png)
2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways involved in cancer cell growth and neurological disorders.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone has various biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone in lab experiments is its potential as a novel therapeutic agent for cancer and neurological disorders. However, one limitation is the lack of understanding of the compound's mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone. One direction is to further investigate the compound's mechanism of action to better understand its potential therapeutic applications. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound. Finally, future research could investigate the potential of this compound in combination with other therapeutic agents for enhanced efficacy.
Méthodes De Synthèse
The synthesis of 2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone involves the reaction of 4-pyrrolidin-1-ylbenzaldehyde with 2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with ethyl acetoacetate in the presence of potassium carbonate to yield the final product.
Applications De Recherche Scientifique
2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone has shown potential in various scientific research applications. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has shown potential for use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
146862-49-9 |
|---|---|
Nom du produit |
2-(1-Oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone |
Formule moléculaire |
C31H34N2O2S |
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
2-(1-oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-(4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C31H34N2O2S/c34-29(24-13-15-27(16-14-24)33-18-7-8-19-33)22-32-21-28-30(23-32)36(35)20-17-31(28,25-9-3-1-4-10-25)26-11-5-2-6-12-26/h1-6,9-16,28,30H,7-8,17-23H2 |
Clé InChI |
QQUOSBGLSBFFDK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)CN3CC4C(C3)S(=O)CCC4(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1CCN(C1)C2=CC=C(C=C2)C(=O)CN3CC4C(C3)S(=O)CCC4(C5=CC=CC=C5)C6=CC=CC=C6 |
Synonymes |
2-(2-oxo-5,5-diphenyl-2$l^{4}-thia-8-azabicyclo[4.3.0]non-8-yl)-1-(4-p yrrolidin-1-ylphenyl)ethanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



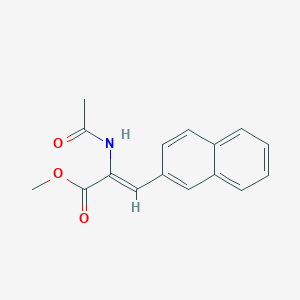
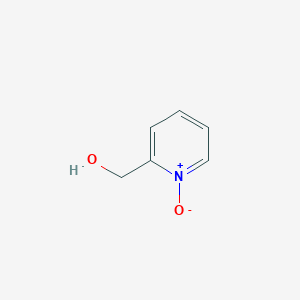
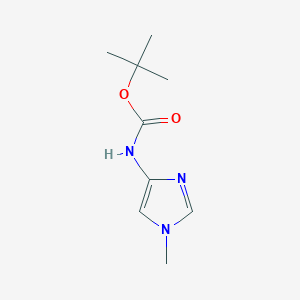
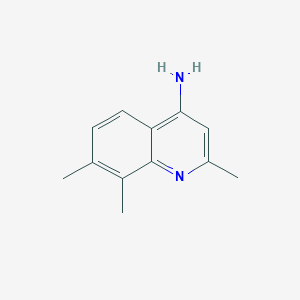
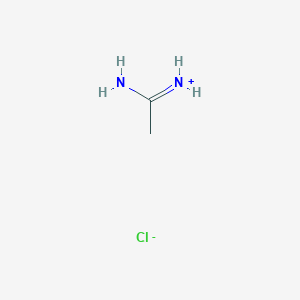
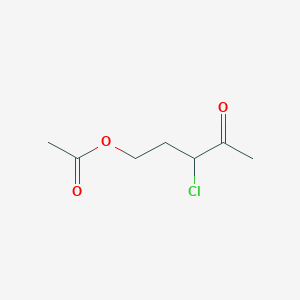
![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)
![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)
